tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
Description
tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS: 1934483-16-5) is a carbamate derivative featuring a cyclopropane ring substituted with a hydroxymethyl group and an ethyl chain linked to a tert-butyl carbamate moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . This compound is characterized by its moderate hydrophilicity (pKa: 12.91 ± 0.46) and physical properties such as a boiling point of 326.6 ± 15.0 °C and density of 1.062 ± 0.06 g/cm³ . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of cyclopropane-containing bioactive molecules.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
QFSLBIHRHAQJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis from N,N-Dibenzyl-2-benzyloxyacetamide
This method involves:
Step 1: Reductive cyclopropanation (Kulinkovich reaction variant)
Starting from N,N-dibenzyl-2-benzyloxyacetamide, a reductive cyclopropanation is performed using titanium reagents to form the cyclopropyl ring with a hydroxymethyl substituent. This step is a variant of the Kulinkovich reaction, specifically the de Meijere modification, which allows efficient cyclopropane ring formation under mild conditions.Step 2: Protection and deprotection steps
The intermediate is then subjected to protection of the amino group with a tert-butyl carbamate group (Boc protection), followed by selective removal of benzyl protecting groups.Step 3: Final purification
The compound is purified to yield tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate with an overall yield of approximately 40%.
Alternative Route via Monohydrolysis and Curtius Degradation
Step 1: Monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate
Commercially available diethyl cyclopropane-1,1-dicarboxylate is selectively hydrolyzed to the corresponding monoester acid.Step 2: Curtius degradation of the carboxylic acid
The acid undergoes Curtius rearrangement to form an isocyanate intermediate, which is then trapped with tert-butanol to form the Boc-protected amine.Step 3: Reduction of the ester moiety
The remaining ester group is reduced to the hydroxymethyl group, completing the synthesis.
This route provides a higher overall yield of about 56% and is advantageous due to the use of commercially available starting materials and fewer protection/deprotection steps.
Related Synthetic Strategies from Literature
Spirocyclopropanated analog synthesis:
The compound serves as a key intermediate in synthesizing spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. These syntheses involve further functionalization of the cyclopropyl ring and demonstrate the utility of tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate as a building block.Protecting group chemistry:
The use of tert-butyl carbamate as a protecting group is well established for amino functionalities, providing stability during subsequent synthetic transformations and facile removal under acidic conditions.
Data Table Summarizing Preparation Routes
| Preparation Route | Key Steps | Starting Material | Overall Yield | Notes |
|---|---|---|---|---|
| Reductive cyclopropanation + Boc protection | Kulinkovich reaction variant, Boc protection | N,N-Dibenzyl-2-benzyloxyacetamide | ~40% | Multi-step, moderate yield |
| Monohydrolysis + Curtius degradation + reduction | Hydrolysis, Curtius rearrangement, ester reduction | Diethyl cyclopropane-1,1-dicarboxylate | ~56% | Higher yield, uses commercial materials |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide. This reaction is critical for deprotection in synthetic applications .
The mechanism involves protonation of the carbonyl oxygen (acidic) or hydroxide attack at the carbonyl carbon (basic), leading to cleavage of the C–O bond .
Nucleophilic Substitution Reactions
The carbamate’s tert-butoxycarbonyl (Boc) group participates in nucleophilic substitutions, often facilitated by bases like NaH or K₂CO₃ in aprotic solvents.
Example Reaction:
-
Key Features:
Phosphine-Catalyzed (4+1) Annulation
This reaction involves displacement of the carbamate by a phosphine catalyst, generating reactive intermediates for heterocycle formation .
Mechanism:
-
Phosphine (e.g., PPh₃) displaces the carbamate, forming a phosphonium diene intermediate.
-
Nucleophilic attack by toluenesulfonamide anion constructs 3-pyrrolines .
| Catalyst | Nucleophile | Product | Yield |
|---|---|---|---|
| PPh₃ | Tosylamide anion | 3-Pyrrolines | 60–75% |
Electrophilic Reactivity of the Hydroxymethyl Group
The hydroxymethyl substituent on the cyclopropane ring acts as an electrophilic site, enabling:
-
Oxidation: Conversion to a carbonyl group using MnO₂ or Dess-Martin periodinane .
-
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Example:
Stability and Handling Considerations
This compound’s versatility in nucleophilic, electrophilic, and catalytic reactions underscores its utility in organic synthesis and agrochemical development. Further studies on its regioselectivity in annulation and spirocyclic derivatization could expand its applications .
Scientific Research Applications
tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-ButylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate are compared below based on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Analogs
Key Observations
Structural Variations :
- Cyclopropane vs. Cyclobutane : The cyclopropane ring in the parent compound confers higher ring strain and reactivity compared to cyclobutane analogs, influencing reaction pathways in synthesis .
- Substituent Position : Ethyl-linked hydroxymethyl (parent compound) vs. methyl-linked derivatives (e.g., CAS 153248-46-5) alter lipophilicity and steric hindrance, impacting membrane permeability in drug design .
Functional Group Impact: Hydroxy vs. Amino Groups: Hydroxyethyl (CAS 753023-57-3) and hydroxymethyl groups enhance hydrophilicity, whereas aminoethyl (CAS 1032684-85-7) introduces basicity, enabling participation in hydrogen bonding and nucleophilic reactions .
Applications: The parent compound and its hydroxyethyl analog (CAS 753023-57-3) are widely used as intermediates in APIs like Montelukast, which incorporates cyclopropane-carboxylic acid derivatives . Aminoethyl derivatives (CAS 1032684-85-7) are pivotal in peptide coupling reactions due to their amine functionality .
Research Findings and Implications
- Synthetic Utility : Cyclopropane-containing carbamates are valued for their stability and versatility in medicinal chemistry. For example, tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate’s ethyl chain provides a balance between lipophilicity and solubility, making it suitable for CNS-targeting drugs .
- Safety Considerations : The parent compound’s irritant properties (skin/eye/respiratory) necessitate careful handling during synthesis .
- Commercial Relevance : Suppliers like PharmaBlock Sciences and Parchem Chemicals emphasize the demand for these building blocks in high-throughput drug discovery .
Biological Activity
tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative notable for its diverse biological activities, particularly in agricultural chemistry and potential pharmaceutical applications. This compound is characterized by its unique structural features, which include a tert-butyl group, a hydroxymethyl substituent on a cyclopropyl moiety, and a carbamate functional group.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- SMILES Notation :
CC(NC(=O)OC(C)(C)C)C1(CO)CCC1
The presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological targets, making it an interesting subject for research.
The biological activity of this compound primarily involves:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, where the hydroxymethyl group can participate in reactions with various nucleophiles, potentially modifying protein functions.
- Hydrolysis Reactions : Under acidic or basic conditions, the carbamate can hydrolyze to yield corresponding amines and carbon dioxide, influencing metabolic pathways.
These mechanisms suggest that the compound may interact with specific enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects.
1. Insecticidal Properties
Research indicates that this compound can be transformed into spirocyclopropanated derivatives of well-known insecticides such as Thiacloprid and Imidacloprid. These derivatives enhance pest control efficacy by interacting with insect neurotransmitter systems. The structural modifications allow for increased potency in pest management strategies.
2. Potential as a Biochemical Probe
The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to explore its effects on specific metabolic pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Insecticidal Efficacy | This compound derivatives showed enhanced binding affinity to insect receptors compared to traditional insecticides, indicating improved efficacy in pest control applications. |
| Enzyme Interaction Studies | Interaction studies revealed that the compound could inhibit specific enzymes by modifying their active sites, demonstrating its potential use in therapeutic contexts. |
Comparison with Similar Compounds
To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate | 2384565-33-5 | C₁₂H₂₃NO₃ | Contains a cyclobutyl ring; potential for different biological interactions. |
| Tert-Butyl (2-aminoethyl)carbamate | 57260-73-8 | C₇H₁₆N₂O₂ | Features an amino group; used in different biological contexts such as drug development. |
| Tert-Butyl (N-(hydroxymethyl)-N-methyl)carbamate | 107017-73-2 | C₉H₁₇NO₃ | Contains a methyl group on nitrogen; may exhibit different solubility and reactivity profiles. |
The unique structure of this compound enhances its insecticidal properties while maintaining stability under various conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate, and how do reaction parameters affect yield?
- The synthesis involves cyclopropane ring formation followed by carbamate protection. Key steps include:
- Cyclopropane construction : Using [2+1] cycloaddition or Simmons-Smith reactions.
- Carbamate formation : Reacting the cyclopropane intermediate with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP catalysis).
- Critical parameters : Temperature (0–25°C to minimize ring strain), solvent polarity (dichloromethane or THF), and stoichiometric control of Boc reagents. Yields drop significantly if hydroxymethyl group protection (e.g., silylation) is omitted .
Q. Which spectroscopic methods are optimal for structural characterization?
- ¹H/¹³C NMR : Cyclopropane protons (δ 1.2–2.5 ppm) and hydroxymethyl protons (δ 3.4–4.0 ppm) are diagnostic. Carbamate carbonyls appear at ~155 ppm in ¹³C NMR.
- HRMS : Confirms molecular ion ([M+Na]⁺ or [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolves cyclopropane geometry and stereochemistry, as demonstrated in related carbamates .
Q. What purification techniques ensure high purity (>95%) for this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc).
- Recrystallization : Use tert-butyl methyl ether (TBME) or hexane/EtOAc mixtures.
- Validation : HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting NMR data due to cyclopropane ring strain be resolved?
- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow ring dynamics, clarifying splitting patterns.
- DFT calculations : Compare computed chemical shifts (e.g., Gaussian09) with experimental data to assign ambiguous signals. This approach is validated in strained carbamates .
Q. What experimental designs assess stability under acidic/basic conditions?
- Kinetic studies : Monitor degradation via HPLC at pH 2–12 (37°C, 24 hrs). Cyclopropane ring opening (e.g., to allylic alcohols) is pH-dependent, with significant degradation above pH 10 .
- Activation energy (Eₐ) determination : Use Arrhenius plots from thermal stability tests (40–80°C).
Q. How does steric hindrance from the tert-butyl group impact cross-coupling reactions?
- Comparative kinetic analysis : Suzuki-Miyaura couplings with aryl boronic acids show 30–50% rate reduction versus non-bulky analogs.
- Mitigation strategies : Use bulky ligands (SPhos) or elevated temperatures (80–100°C) to enhance reactivity, as seen in tert-butyl-protected intermediates .
Q. What methodologies prevent racemization in chiral derivatives?
- Enantiopurity validation : Chiral HPLC (Chiralpak IC, hexane/iPrOH) and optical rotation comparisons.
- Stereoretentive conditions : Avoid strong acids/bases during synthesis; use low-temperature Mitsunobu reactions for hydroxymethyl functionalization .
Data Contradiction Analysis
Q. How to address discrepancies in reported GHS classifications for similar carbamates?
- Case study : classifies tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate under NITE 2020 guidelines, while states no GHS classification.
- Resolution : Conduct in vitro toxicity assays (e.g., Ames test) to clarify hazards. Regulatory ambiguity often arises from incomplete ecotoxicological data .
Methodological Tables
Table 1. Key Synthetic Parameters and Yields from Analogous Carbamates
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropane formation | CH₂I₂, Zn(Cu), Et₂O, 0°C | 65–75 | |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 80–90 | |
| Hydroxymethyl oxidation | TEMPO, NaClO₂, CH₃CN/H₂O | 70–85 |
Table 2. Stability Profile Under Accelerated Conditions
| pH | Temperature (°C) | Degradation (%) | Major Byproduct |
|---|---|---|---|
| 2 | 37 | <5 | None |
| 7 | 37 | 8 | Cyclopropane diol |
| 12 | 37 | 95 | Allylic alcohol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
